3,4-Difluoro-N,N,2-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-N,N,2-trimethylbenzamide is an organic compound with the molecular formula C10H11F2NO It is characterized by the presence of two fluorine atoms attached to the benzene ring, along with a trimethylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N,N,2-trimethylbenzamide typically involves the reaction of 3,4-difluoroaniline with trimethylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
3,4-Difluoroaniline+Trimethylacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N,N,2-trimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3,4-Difluoro-N,N,2-trimethylbenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N,N,2-trimethylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-N,N,5-trimethylbenzamide
- 3,4-Difluoro-N,N,2-trimethylbenzamide
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms and the trimethylbenzamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3,4-difluoro-N,N,2-trimethylbenzamide |
InChI |
InChI=1S/C10H11F2NO/c1-6-7(10(14)13(2)3)4-5-8(11)9(6)12/h4-5H,1-3H3 |
InChI Key |
NXAMRPFFYIYYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.